molecular formula C23H16Cl3IN7O6 B1684363 Carboxyamidotriazole orotate CAS No. 187739-60-2

Carboxyamidotriazole orotate

Cat. No. B1684363
M. Wt: 580.8 g/mol
InChI Key: MNWOBDDXRRBONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxyamidotriazole orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor . It has been used in trials studying the treatment of various cancers including Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer .


Molecular Structure Analysis

The chemical formula of Carboxyamidotriazole orotate is C23H16Cl3IN7O6 . The molecular weight is 719.68 .


Chemical Reactions Analysis

Carboxyamidotriazole orotate (CTO) has been shown to possess antileukaemic activities in vitro . It has a reduced toxicity, increased oral bioavailability, and stronger efficacy when compared to the parental compound .

Scientific Research Applications

Antiangiogenic and Antiproliferative Activities

Carboxyamidotriazole orotate (CTO) exhibits potential antiangiogenic and antiproliferative activities. It functions by binding to and inhibiting non-voltage-operated calcium channels. This action blocks calcium influx into cells and the release of calcium from intracellular stores, disrupting calcium channel-mediated signal transduction. CTO also inhibits PI3 activity and vascular endothelial growth factor (VEGF) signaling, which can result in reduced endothelial proliferation, tumor cell growth, invasion, and metastasis (Carboxyamidotriazole Orotate, 2020).

Efficacy in Glioblastoma and Anaplastic Gliomas

A phase IB study demonstrated that CTO combined with temozolomide shows promise in treating glioblastoma and anaplastic gliomas. It was observed to penetrate the brain effectively and showed promising signs of activity in this challenging-to-treat patient population (Omuro et al., 2018).

Pharmacodynamic Markers in Anagen Hair

CTO's effect on global gene expression was assessed in an ex vivo plucked anagen hair assay. The study revealed significant biologically relevant alterations in the anagen hair bulb transcriptome, including the suppression of transcriptional signatures associated with EGFR, MEK, HDAC, and HSP90, as well as non-voltage dependent calcium signaling pathways (Karmali & Miele, 2013).

Combinatorial Treatment in Melanoma Xenografts

CTO, in combination with temozolomide, showed enhanced sensitivity and potentially reduced drug resistance in human LOX IMVI melanoma xenografts. This suggests that CTO could be an effective part of combination therapy for cancer treatment, especially in dose-dilution strategies (Karmali et al., 2012).

Safety and Tolerability in Advanced Solid Tumors

A clinical trial showed that CTO is safe and well-tolerated as monotherapy in patients with advanced solid tumors. The trial also observed disease stabilization in a range of heavily treated refractory tumors, indicating the potential for broader application in cancer therapy (Taylor et al., 2015).

Anti-Inflammatory and Analgesic Activities

CTO has demonstrated anti-inflammatory and analgesic activities in various animal models, indicating its potential beyond antitumor applications. This includes the inhibition of local vascular permeability and the decrease in pro-inflammatory cytokines (Guo et al., 2008).

Inhibition of Angiogenesis in Liver Metastases

CTO showed the ability to significantly reduce tumor angiogenesis in liver metastases in vivo, providing evidence for its mechanism in reducing tumor growth and metastasis (Luzzi et al., 2004).

Future Directions

Carboxyamidotriazole orotate is under clinical development by Tactical Therapeutics and currently in Phase II for Glioblastoma Multiforme (GBM) . According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

properties

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWOBDDXRRBONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl3N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyamidotriazole orotate

CAS RN

187739-60-2
Record name Carboxyamidotriazole orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBOXYAMIDOTRIAZOLE OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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